molecular formula C5H4N2O3 B1585566 N-Carbamoylmaleimide CAS No. 3345-50-4

N-Carbamoylmaleimide

Cat. No.: B1585566
CAS No.: 3345-50-4
M. Wt: 140.1 g/mol
InChI Key: BNPFHEFZJPVCCE-UHFFFAOYSA-N
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Description

N-Carbamoylmaleimide (CAS 3345-50-4) is a chemical compound with the molecular formula C5H4N2O3 and a molecular weight of 140.10 g/mol. This reagent is valued in research for its role as a key building block in the functionalization of nanomaterials. It has demonstrated significant application in the development of highly sensitive electrochemical biosensing platforms. A prominent research application involves the functionalization of carbon dots to create a nano-stabilizer, which is used for the ultrasensitive detection of organophosphate pesticides. In this system, the this compound moiety participates in a Michael addition reaction with thiocholine, an electrochemical intermediate, effectively stabilizing it and preventing signal loss. This mechanism enables the detection of pesticides like parathion-methyl and paraoxon at exceptionally low concentrations, with a demonstrated limit of detection as low as 1.4 x 10⁻¹⁵ M. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dioxopyrrole-1-carboxamide
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InChI

InChI=1S/C5H4N2O3/c6-5(10)7-3(8)1-2-4(7)9/h1-2H,(H2,6,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPFHEFZJPVCCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
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DSSTOX Substance ID

DTXSID90187096
Record name 1H-Pyrrole-1-carboxamide, 2,5-dihydro-2,5-dioxo- (9CI)
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Molecular Weight

140.10 g/mol
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CAS No.

3345-50-4
Record name 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-carboxamide
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Record name N-Carbamylmaleimide
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Synthesis and Precursor Chemistry of N Carbamoylmaleimide

Established Synthetic Pathways for N-Carbamoylmaleimide

The synthesis of this compound is primarily achieved through the reaction of readily available starting materials, maleic anhydride (B1165640) and urea (B33335). This transformation involves the formation of an intermediate amic acid, followed by a cyclization step to yield the final imide product. The two main approaches to this synthesis are through thermal decomposition of the intermediate and other ring-closure imidation processes.

Thermal Decomposition of this compound Formed from Maleic Anhydride and Urea

The synthesis of this compound from maleic anhydride and urea begins with the formation of N-carbamoylmaleamic acid. This initial reaction is typically carried out by heating a mixture of maleic anhydride and urea in a suitable solvent, such as acetic acid. The reaction proceeds to form the amic acid intermediate, which can often be isolated as a precipitate.

The subsequent and crucial step is the thermal decomposition, or cyclodehydration, of the N-carbamoylmaleamic acid to form the this compound ring. This is achieved by heating the isolated amic acid, often under solvent-free conditions. The application of heat provides the necessary energy to eliminate a molecule of water, leading to the closure of the five-membered imide ring. While specific temperatures can vary, this process is analogous to the synthesis of polymaleimide from polymaleic anhydride and urea, which is conducted at elevated temperatures. nih.gov

Table 1: Synthesis of N-Carbamoylmaleamic Acid

ReactantsSolventTemperature (°C)Reaction Time (h)Product
Maleic Anhydride, UreaAcetic Acid5012N-Carbamoylmaleamic Acid

This interactive data table is based on a described synthesis of the precursor to this compound.

Ring-Closure Imidation Processes

Beyond simple thermal decomposition, ring-closure imidation can be facilitated by chemical means, a common strategy in the synthesis of polyimides and other imide-containing compounds. nih.govnih.gov These methods typically involve the use of a dehydrating agent in combination with a base catalyst to promote the cyclization of the amic acid precursor at lower temperatures than purely thermal methods.

A common combination of reagents for chemical imidization is an acid anhydride, such as acetic anhydride, and a tertiary amine base, like pyridine (B92270) or triethylamine. vt.edu In this process, the acetic anhydride acts as the dehydrating agent, while the tertiary amine catalyzes the reaction. This approach offers the advantage of milder reaction conditions, which can be beneficial if other sensitive functional groups are present in the molecule. The general mechanism involves the activation of the carboxylic acid group of the amic acid by the anhydride, followed by an intramolecular nucleophilic attack by the amide nitrogen to form the imide ring and release acetic acid.

This compound as a Synthetic Intermediate in Advanced Materials

The utility of this compound extends to its role as a precursor in the synthesis of more complex and functionalized molecules, particularly in the realm of advanced materials. Its reactive nature allows for further modification to create tailored chemical structures.

Precursor for N-Polyethylene Glycol Monomethyl Ether-N-Carbamoylmaleimide

The process of attaching polyethylene (B3416737) glycol (PEG) chains to molecules, known as PEGylation, is a widely used strategy to enhance the solubility, biocompatibility, and pharmacokinetic properties of various compounds. While direct synthesis of N-polyethylene glycol monomethyl ether-N-carbamoylmaleimide from this compound is not extensively documented, established methods for creating PEG-maleimide conjugates provide a basis for this transformation.

A common route to PEG-maleimide derivatives involves the reaction of an amine-terminated PEG with maleic anhydride to form a PEG-maleamic acid intermediate, which is then cyclized. google.comatlantis-press.com An alternative, though less documented, pathway could involve a transamidation reaction. In this hypothetical route, an amine-terminated polyethylene glycol monomethyl ether would react with this compound. This reaction would involve the displacement of the carbamoyl (B1232498) group's ammonia (B1221849) by the PEG-amine, forming the desired N-polyethylene glycol monomethyl ether-N-carbamoylmaleimide. Transamidation reactions are known to occur, often catalyzed by acids or bases, and represent a potential method for leveraging this compound as a starting material for PEGylated maleimides. organic-chemistry.orgnih.gov

Role in Derivatization of Other Maleimide (B117702) Analogs

The carbamoyl group of this compound introduces a point of reactivity that can be exploited for the derivatization of the maleimide structure. One potential application is in the synthesis of other N-substituted maleimides through transamidation reactions. rsc.org By reacting this compound with various primary or secondary amines under appropriate conditions, the carbamoyl group could be displaced to generate a new N-substituted maleimide. This would offer a route to a library of maleimide analogs from a single, common intermediate. The feasibility and efficiency of such a reaction would depend on the relative nucleophilicity of the incoming amine and the stability of the leaving carbamoyl group.

The maleimide ring itself is a well-known reactive moiety, particularly in bioconjugation chemistry, where it readily reacts with thiols. nih.govrsc.org While this is a general feature of maleimides, the presence of the N-carbamoyl group in this compound could potentially modulate the reactivity of the maleimide double bond, influencing its reaction kinetics in conjugation applications.

Reactivity and Reaction Mechanisms of N Carbamoylmaleimide

Cycloaddition Reactions Involving N-Carbamoylmaleimide as a Dienophile

This compound, like other maleimide (B117702) derivatives, functions as an effective dienophile in Diels-Alder reactions. The electron-withdrawing nature of the two carbonyl groups and the carbamoyl (B1232498) moiety activates the carbon-carbon double bond, making it highly susceptible to attack by a conjugated diene.

Diels-Alder Reactions with Dienes

The general mechanism of a Diels-Alder reaction involves the concerted interaction of the 4 π-electrons of a diene with the 2 π-electrons of the dienophile, forming a six-membered ring.

Reactions with Phencyclone (B1215407)
Reactions with Isoquinolin-3(2H)-ones

There is no specific literature found describing the reaction of this compound with Isoquinolin-3(2H)-ones acting as a diene in a Diels-Alder reaction. The primary challenge is that the aromatic character of the isoquinoline (B145761) system makes it a poor diene component for a conventional Diels-Alder reaction, as the reaction would disrupt this aromaticity. While some isoindole derivatives are known to participate in such reactions, the reactivity of Isoquinolin-3(2H)-ones in this capacity is not established. researchgate.net

Stereochemical Outcomes of Diels-Alder Adducts

The stereochemistry of Diels-Alder products is a critical aspect, leading to the formation of specific stereoisomers. masterorganicchemistry.com

Endo/Exo Stereoisomerism Determination

In Diels-Alder reactions involving cyclic dienes and dienophiles, two primary diastereomeric products, endo and exo, can be formed. libretexts.org The endo product is one where the substituent on the dienophile is oriented toward the larger, more unsaturated bridge of the newly formed bicyclic system. chemistrysteps.com Conversely, in the exo product, the substituent points away from this bridge. chemistrysteps.com

The determination of which isomer has formed is typically accomplished using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The spatial arrangement of atoms in the endo and exo isomers results in distinct chemical shifts and coupling constants for the protons within the molecule. X-ray crystallography provides the most definitive structural proof, confirming the exact three-dimensional arrangement of the atoms. researchgate.net

Factors Influencing Stereoselectivity

Several factors govern the stereochemical outcome of a Diels-Alder reaction, determining the ratio of endo to exo products.

Secondary Orbital Interactions: The "Endo Rule" states that the endo product is often the kinetically favored product. chemistrysteps.com This preference is explained by secondary orbital interactions, where the p-orbitals of the electron-withdrawing substituent on the dienophile overlap favorably with the developing π-system of the diene in the transition state. This overlap stabilizes the endo transition state, lowering its activation energy compared to the exo transition state.

Steric Hindrance: Steric repulsion between the diene and the dienophile's substituents can disfavor the formation of the endo adduct. In cases where bulky groups are present, the exo product, being sterically less hindered, may be formed preferentially. rsc.org

Thermodynamic vs. Kinetic Control: The endo adduct is typically the kinetic product (formed faster), while the exo adduct is often the more thermodynamically stable product due to reduced steric strain. chemistrysteps.com At lower reaction temperatures, the kinetically favored endo product usually predominates. However, at higher temperatures, the reaction can become reversible, allowing the system to equilibrate to the more stable exo product.

Catalysis: The use of Lewis acid catalysts can enhance the stereoselectivity of the Diels-Alder reaction. By coordinating to the dienophile, a Lewis acid can accentuate the secondary orbital interactions, further favoring the formation of the endo product.

Below is an interactive table summarizing the general principles of stereoselectivity in Diels-Alder reactions.

FactorInfluence on SelectivityPredominant Product (Typical)
Secondary Orbital Interactions Stabilizes the transition state where substituents are "under" the diene.Endo (Kinetic Product)
Steric Hindrance Destabilizes the more crowded transition state.Exo
Reaction Temperature Low temperatures favor the kinetic product; high temperatures can favor the thermodynamic product.Low Temp: Endo; High Temp: Exo
Lewis Acid Catalysis Enhances the electronic effects and secondary orbital overlap.Endo

Addition Reactions Across the Carbon-Carbon Double Bond of this compound

The defining feature of the this compound structure is the maleimide ring, which contains an electron-deficient carbon-carbon double bond. This deficiency is induced by the strong electron-withdrawing effect of the two adjacent carbonyl groups. This electronic characteristic makes the double bond highly susceptible to attack by nucleophiles and dictates its participation in various addition reactions.

Michael Additions

The pronounced electrophilicity of the double bond in this compound makes it an excellent Michael acceptor. The Michael addition, or conjugate 1,4-addition, involves the attack of a soft nucleophile (the Michael donor) on the β-carbon of the α,β-unsaturated system. This reaction is a powerful and widely used method for forming carbon-carbon and carbon-heteroatom bonds under mild conditions.

Key examples of Michael donors that readily react with maleimides include thiols and amines.

Thiol-Michael Addition: The reaction between a thiol and a maleimide is a cornerstone of "click chemistry" due to its high efficiency, specificity, and rapid rate, often proceeding without a catalyst. nih.gov The reaction is particularly fast at a pH range of 6.5-7.5, where the thiol is partially deprotonated to the more nucleophilic thiolate anion. beilstein-journals.orgresearchgate.net This thiolate readily attacks the electrophilic double bond of the this compound, leading to the formation of a stable thioether linkage. The high reactivity of maleimides like this compound towards thiols makes this reaction a staple in bioconjugation and materials science. nih.gov

Aza-Michael Addition: Amines can also serve as Michael donors in a reaction known as the aza-Michael addition. beilstein-journals.org Primary and secondary amines can add across the double bond of this compound to form stable carbon-nitrogen bonds. This reaction is a fundamental process for the synthesis of various nitrogen-containing compounds and for functionalizing materials with amine-bearing molecules. beilstein-journals.org

The general mechanism involves the nucleophilic attack on the β-carbon, forming a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final adduct.

Table 1: Michael Addition Reactions with this compound This table is interactive. Click on the headers to sort.

Michael Donor (Nucleophile) Product Type Key Features
Thiols (R-SH) Thiosuccinimide adduct High specificity, rapid reaction rates, often requires no catalyst. nih.govrsc.org
Amines (R-NH2, R2-NH) Aminosuccinimide adduct Forms stable C-N bonds; a fundamental reaction in organic synthesis. beilstein-journals.org

Other Electrophilic or Nucleophilic Addition Mechanisms

Beyond the classic Michael addition, the double bond of this compound can participate in other addition reactions, most notably cycloadditions.

Diels-Alder Reaction [4+2] Cycloaddition: In the Diels-Alder reaction, this compound acts as a potent dienophile due to its electron-deficient nature. It readily reacts with conjugated dienes (4π-electron systems) to form a six-membered ring, known as a cycloadduct. rsc.orgkhanacademy.orglibretexts.org The reaction is thermally allowed and proceeds in a concerted fashion, making it highly stereospecific. The electron-withdrawing carbamoyl and carbonyl groups enhance the reactivity of the dienophile, facilitating the reaction. rsc.org

Photochemical [2+2] Cycloaddition: N-substituted maleimides can also undergo [2+2] cycloaddition reactions with alkenes upon photochemical activation. nih.gov This reaction is not typically feasible under thermal conditions but can be initiated with UV light. The mechanism involves the photoexcitation of the maleimide to its triplet excited state. nih.gov This excited state then reacts with an alkene in a stepwise manner, involving the formation of a diradical intermediate, which subsequently closes to form a cyclobutane (B1203170) ring. For N-alkyl maleimides, this reaction can often proceed without an external photosensitizer. nih.gov

Electrophilic addition to the double bond of this compound is generally disfavored. The electron-withdrawing nature of the carbonyl groups deactivates the double bond towards attack by electrophiles, a contrast to the high reactivity of electron-rich alkenes.

Participation in Grafting and Polymerization Reactions

The reactivity of the maleimide double bond is also harnessed in polymer modification, particularly in grafting reactions where this compound can be covalently bonded onto a pre-existing polymer backbone.

Grafting Reactions to Polymeric Substrates (e.g., Polyethylene)

This compound can be grafted onto saturated polymer backbones, such as polyethylene (B3416737) (PE), to introduce polar functional groups. This modification enhances properties like adhesion, dyeability, and compatibility with other polar materials. The process is typically carried out in the melt phase or in solution and is initiated by free radicals. A theoretical study has investigated the grafting of this compound (referred to as CMM in the study) onto polyethylene during UV radiation cross-linking processes. rsc.org This process, like melt-grafting with chemical initiators, relies on the generation of radicals on the polymer chain that can then react with the maleimide. rsc.org

Mechanistic Insights into Grafting Processes

The grafting of this compound onto a polyethylene substrate is a free-radical process that can be described by three main steps:

Initiation: A radical initiator (e.g., a peroxide) is thermally decomposed, or UV radiation is used, to generate primary radicals. These highly reactive radicals then abstract a hydrogen atom from the polyethylene backbone, creating a macroradical (P•). scribd.comyoutube.com

Propagation: The polyethylene macroradical (P•) attacks the electron-deficient double bond of the this compound molecule. This addition reaction forms a new, more stable radical adduct, effectively grafting the maleimide unit onto the polymer chain.

Termination: The reaction is terminated when two radical species combine. This can involve two polymer radicals combining (cross-linking) or a polymer radical reacting with another radical species in the system.

A potential side reaction is the homopolymerization of this compound, where multiple maleimide units add to each other. However, maleimides generally exhibit a low tendency for free-radical homopolymerization, which favors the desired grafting reaction. beilstein-journals.org

Spectroscopic and Structural Elucidation Studies of N Carbamoylmaleimide and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides valuable insights into the hydrogen atom environments within a molecule. For the Diels-Alder adduct of N-Carbamoylmaleimide with phencyclone (B1215407), one- and two-dimensional ¹H NMR studies at 300 MHz have been instrumental in its structural assignment. tandfonline.com The analysis of the ¹H NMR spectrum, including chemical shifts and coupling constants, allows for the determination of the relative stereochemistry of the protons in the adduct. tandfonline.com

The full ¹H NMR spectral assignments for this adduct have been presented, contributing to the confirmation of its endo stereochemistry. tandfonline.com For instance, in the ¹H NMR spectrum of the adduct, specific signals can be attributed to the protons of the phenanthrene (B1679779) moiety. The highest field signals in the multiplet region around 7.10-7.15 ppm are characterized as a distinct double doublet, which has been assigned to the H-1 and H-8 protons of the phenanthrene part of the molecule. tandfonline.com Furthermore, decoupling experiments have been used to confirm assignments; for example, decoupling of the H-2' doublet at 8.25 ppm helps in the assignment of other protons in the aromatic region. tandfonline.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. wikipedia.orgopenstax.org For the Diels-Alder adduct of this compound with phencyclone, ¹³C NMR studies at 75 MHz have been performed. tandfonline.com Preliminary ¹³C assignments have been presented for this adduct, which are consistent with the proposed structure. tandfonline.com The chemical shifts in a ¹³C NMR spectrum are influenced by the electronic environment of each carbon atom, with factors like hybridization and the electronegativity of attached atoms playing a significant role. openstax.orgudel.edu Carbonyl carbons, such as those in the maleimide (B117702) and carbamoyl (B1232498) groups, are typically observed at the low-field end of the spectrum (160-220 ppm). openstax.org

Dynamic NMR Studies on Molecular Motion

Dynamic NMR (DNMR) is a specialized NMR technique used to study the rates of chemical exchange processes, such as conformational changes and restricted rotation. researchgate.net These studies on the adducts of this compound have provided significant insights into their molecular dynamics.

In the Diels-Alder adduct of this compound with phencyclone, dynamic NMR studies have revealed several instances of hindered rotation. tandfonline.com The NMR data for this adduct are consistent with a slow exchange limit (SEL) spectrum concerning the rotation around the C(sp²)-C(sp³) bonds connected to the unsubstituted bridgehead phenyls. tandfonline.com This indicates that the rotation of these phenyl groups is restricted on the NMR timescale. tandfonline.com

Furthermore, slow rotation on the NMR timescale has been observed for the amide NH₂ group of the carbamoyl moiety. tandfonline.com In contrast, the rotation about the amide N-CONH₂ bond to the ring nitrogen is fast. tandfonline.com The analysis of hindered rotation is crucial as it can lead to different conformers and, in some cases, even enantiomerism due to axial chirality. tandfonline.com

Magnetic anisotropy is the non-uniform magnetic field generated by electron clouds, particularly in π-systems like carbonyl groups and aromatic rings. youtube.comyoutube.com This anisotropic effect can either shield or deshield nearby protons, influencing their chemical shifts in the ¹H NMR spectrum. youtube.com The assigned endo stereochemistry for the Diels-Alder adduct of this compound with phencyclone is based, in part, on the evaluation of these magnetic anisotropic effects. tandfonline.com The spatial arrangement of the various functional groups in the adduct leads to observable anisotropic effects that are consistent with the proposed three-dimensional structure. tandfonline.com The detailed analysis of these effects in model compounds can provide considerable insight into the molecular behavior and spectral properties of more complex molecules. tandfonline.com

Advanced Spectroscopic Techniques for Comprehensive Characterization

While NMR is a cornerstone for structural elucidation, a comprehensive characterization of this compound and its adducts often involves a combination of advanced spectroscopic techniques. ipb.pt Methods such as mass spectrometry (MS) and infrared (IR) spectroscopy provide complementary information that confirms the molecular weight and the presence of specific functional groups, respectively.

For instance, in the study of N-substituted maleimides, techniques like Fourier Transform Infrared (FTIR) spectroscopy are used to identify characteristic vibrational frequencies of the maleimide ring and the substituent groups. Mass spectrometry is employed to determine the molecular weight and fragmentation patterns, which further aid in structural confirmation. researchgate.net While specific advanced spectroscopic data for this compound itself is not detailed in the provided context, the general application of these techniques to related N-substituted maleimides underscores their importance in achieving a complete and unambiguous characterization of these compounds and their adducts. nih.gov

Vibrational Spectroscopy (e.g., Infrared, Raman)

No experimental or theoretical Infrared (IR) or Raman spectroscopic data for this compound has been found in the reviewed literature. While general principles of vibrational spectroscopy would apply, the specific vibrational frequencies, intensities, and assignments for the functional groups of this compound (such as the imide C=O stretches, C=C stretch, and the carbamoyl N-H and C=O vibrations) have not been reported. Without these primary data, a detailed analysis or data table cannot be constructed.

Other Relevant Spectroscopic Methodologies

Similarly, there is no available information regarding the characterization of this compound using other standard spectroscopic techniques. This includes a lack of data for:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No ¹H NMR or ¹³C NMR spectra, chemical shifts, or coupling constants are reported, which would be essential for confirming the molecular structure.

Mass Spectrometry (MS): Information on the molecular ion peak and fragmentation patterns of this compound is not available, preventing a discussion of its mass spectral behavior.

Computational and Theoretical Investigations of N Carbamoylmaleimide Systems

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation for a given atomic arrangement, yielding information about the molecule's energy, geometry, and electronic structure. For N-substituted maleimides, these calculations help in understanding how the substituent group—in this case, the carbamoyl (B1232498) group—influences the properties of the maleimide (B117702) ring.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of many-body systems. jns.edu.afnih.gov It is particularly popular for calculations in chemistry and solid-state physics due to its favorable balance of accuracy and computational cost. nih.gov DFT methods are used to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. fu-berlin.demdpi.com

In studies of N-substituted maleimides, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to predict structural parameters like bond lengths and angles. mdpi.comresearchgate.net These theoretical calculations have shown excellent agreement with experimental data obtained from techniques like X-ray crystallography. tandfonline.com The choice of functional and basis set is critical for accuracy, and modern functionals can account for effects like dispersion and long-range correction. mdpi.com For molecules like N-Carbamoylmaleimide, DFT would be used to model the geometry of the maleimide ring and the carbamoyl substituent, predicting parameters such as the planarity of the ring and the rotational barrier of the N-C bond.

The electronic structure is also a key output of DFT calculations. This includes the distribution of electron density, molecular orbital energies, and the electrostatic potential. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important, as their energies and spatial distributions are crucial for understanding a molecule's reactivity and its electronic absorption spectra. fu-berlin.de

Table 1: Representative DFT Functionals and Basis Sets Used in Molecular Property Calculations

Method Description Typical Application
Functionals
B3LYP A hybrid functional that combines Hartree-Fock theory with DFT. It is widely used for its general accuracy in predicting molecular geometries and energies. Geometry optimization, electronic structure of organic molecules. mdpi.comresearchgate.net
PBE A popular generalized gradient approximation (GGA) functional, often used in solid-state physics and for crystalline materials. nih.gov Studies of organic solids and crystalline structures. nih.gov
Basis Sets
6-31G(d,p) A Pople-style basis set that provides a good balance between accuracy and computational cost for many organic molecules. Initial geometry optimizations and frequency calculations.

This table is generated based on common practices in computational chemistry and information from the provided search results.

DFT calculations provide essential data for determining various reactivity descriptors that help predict how a molecule will behave in a chemical reaction. These descriptors are derived from the electronic structure. For maleimide derivatives, understanding these descriptors is key to predicting their behavior in processes like Michael additions or polymerization reactions.

Key reactivity descriptors include:

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.net

Ionization Potential (IP) and Electron Affinity (EA): IP is the energy required to remove an electron, while EA is the energy released when an electron is added. These relate to the molecule's ability to act as an electron donor or acceptor. researchgate.net

Mulliken and Electrostatic Surface Potential (ESP) Charges: These methods partition the molecule's electron density among its atoms, providing insight into the charge distribution. fu-berlin.de ESP charges, in particular, are useful for understanding non-covalent interactions and identifying electrophilic or nucleophilic sites.

Frontier Molecular Orbitals (FMOs): The spatial distribution of the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack, respectively. For maleimides, the LUMO is typically localized on the C=C double bond, making it susceptible to attack by nucleophiles. researchgate.net

By calculating these descriptors for this compound, one could predict its susceptibility to nucleophilic attack at the double bond, a characteristic reaction for maleimides.

Reaction Pathway Analysis and Mechanistic Modeling

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms, which is often difficult to achieve through experimental means alone. researchgate.net By mapping the potential energy surface (PES), researchers can identify the most likely path a reaction will follow from reactants to products. libretexts.orgwayne.edu

A potential energy surface (PES) is a multidimensional surface that describes the energy of a chemical system as a function of its geometry. libretexts.orgwayne.edu By mapping the PES, chemists can identify stable molecules (reactants, products, intermediates) which correspond to energy minima, and transition states, which are saddle points on the surface. libretexts.org

For maleimides, PES mapping has been used to study their grafting reactions onto polymer chains, such as polyethylene (B3416737). mdpi.comresearchgate.net Theoretical investigations using DFT can identify multiple possible reaction channels and calculate their corresponding reaction enthalpies and potential energy barriers. mdpi.com For instance, in the UV-initiated grafting of maleimide derivatives to polyethylene, studies have shown that the reaction channel with the lowest potential barrier is the most kinetically favorable. mdpi.com Such an analysis for this compound could predict its efficiency as a grafting agent or cross-linker in polymer chemistry.

The transition state (TS) is the highest energy point along the lowest energy path connecting reactants and products. libretexts.orgyoutube.com Its structure and energy determine the activation energy of a reaction and, consequently, the reaction rate. wayne.edu Computational methods are essential for characterizing transition states, as they are fleeting structures that cannot be isolated experimentally. nih.gov

In the context of maleimide reactions, computational studies determine the geometries of transition states and calculate their associated energy barriers. mdpi.com For example, in the reaction of thiols with N-substituted maleimides, calculations can elucidate the factors that control selectivity under different conditions (e.g., base-initiated vs. radical-mediated). researchgate.net The characterization of the transition state involves confirming that the optimized structure corresponds to a first-order saddle point on the PES, which is typically verified by a frequency calculation that shows exactly one imaginary frequency. nih.gov Analyzing the TS for a reaction involving this compound would reveal the precise mechanism of bond formation and breaking.

Table 2: Calculated Energy Barriers for Maleimide Grafting Reactions on Polyethylene Model

Reactant Reaction Channel Reaction Enthalpy (ΔH, eV) Potential Barrier (ΔETS, eV)
EEM REEM–g–Pe1 -0.42 0.26
EEM REEM–g–Pe2 -0.37 0.31
EEM REEM–g–Pe3 -0.44 0.22
EEM REEM–g–Pe4 -0.47 0.19
CMM RCMM–g–Pe1 -0.42 0.27
CMM RCMM–g–Pe2 -0.37 0.31
CMM RCMM–g–Pe3 -0.44 0.22

Data adapted from a theoretical study on the grafting of N,N′-ethylenedimaleimide (EEM) and N-cyclohexylmaleimide (CMM) to a polyethylene model (Pe) at the T1 state. mdpi.com This table illustrates the type of data generated from PES and TS analysis.

Computational Studies on Functionalized Carbon Dots

Carbon dots (CDs) are fluorescent carbon nanoparticles that have attracted significant research interest for applications in bioimaging and sensing. nih.govrsc.org Their properties can be tuned by surface functionalization. rsc.org Computational studies, particularly DFT, are used to model the structure of CDs and understand how surface modifications alter their electronic and optical properties. mdpi.comresearchgate.net

While specific studies on this compound-functionalized carbon dots are not prevalent, research on nitrogen-doped and other functionalized CDs provides a relevant framework. mdpi.com Computational models can help interpret experimental results, such as absorbance and fluorescence spectra. mdpi.com For instance, simulations can model the structures of carbon nitride dots and their interactions with other molecules. mdpi.comresearchgate.net Theoretical investigations can also predict how attaching a molecule like this compound to the surface of a carbon dot would affect its HOMO-LUMO gap, and therefore its fluorescence properties. Such studies are crucial for the rational design of new functional nanomaterials for specific applications, such as targeted fluorescent probes for biological imaging. rsc.org

Theoretical Aspects of this compound-Treated Carbon Dots

The functionalization of carbon dots (CDs) with organic molecules like this compound is a strategy to tune their electronic and optical properties. Theoretical studies, primarily using Density Functional Theory (DFT), are pivotal in predicting how this treatment alters the behavior of CDs. These investigations focus on the nature of the interaction, changes in electronic properties, and the resulting stability of the composite system.

Nitrogen-doping is a known method to enhance the quantum yield of carbon dots. researchgate.net The introduction of this compound to the surface of CDs can be considered a form of surface functionalization that introduces additional nitrogen and oxygen-containing groups. DFT calculations can model the adsorption of this compound onto a CD surface, revealing the most stable configurations and the nature of the bonding—whether it is a covalent attachment or a physical adsorption.

A key area of theoretical investigation is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the chemical reactivity and the optical properties of the system. dergipark.org.tr A smaller energy gap generally corresponds to higher chemical reactivity and can affect the wavelength of light the material absorbs and emits. dergipark.org.tr

Theoretical calculations for a hypothetical this compound-treated carbon dot system would typically involve optimizing the geometry of the combined structure and then calculating its electronic properties. The results would elucidate how the electronic states of the carbon dot are modified by the presence of the this compound molecule. For instance, the orbitals of this compound may mix with those of the carbon dot, creating new energy levels within the band gap that could facilitate charge transfer processes, which are crucial for applications in photocatalysis and sensing.

Table 1: Calculated Electronic Properties of a Model this compound-Functionalized Graphene Quantum Dot (GQD) Note: This data is illustrative and based on typical results from DFT calculations on similar functionalized carbon nanostructures, as specific literature for this compound-treated CDs is not available.

System HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV) Adsorption Energy (kcal/mol)
Pristine GQD -5.89 -2.45 3.44 N/A
This compound/GQD -5.95 -2.78 3.17 -25.6 (Physisorption)

Computational Modeling of Electrochemical Intermediates

Computational modeling is an indispensable tool for elucidating the complex mechanisms of electrochemical reactions, providing a step-by-step view of electron transfer processes and the formation of transient intermediates. For this compound, understanding its electrochemical behavior, particularly its reduction, is key to predicting its stability and reactivity in electronic applications or biological systems.

DFT calculations can be employed to model the electrochemical reduction of this compound. The process typically begins with the addition of an electron to the LUMO of the molecule, forming a radical anion intermediate. Computational models can predict the reduction potential required for this first step and identify the structural changes that occur upon electron acceptance. The spin density distribution in the resulting radical anion can be calculated to pinpoint the most reactive sites for subsequent reactions.

The reaction pathway can be mapped by calculating the Gibbs free energy for each proposed elementary step, including electron transfers, protonations, and bond-breaking or bond-forming events. unito.itnih.gov This allows for the identification of the most thermodynamically favorable reaction mechanism and the determination of the rate-limiting step by calculating the energy barriers of transition states. unito.it

For instance, the electrochemical reduction of the maleimide ring is a common pathway. Computational studies would investigate the sequential addition of electrons and protons to the carbon-carbon double bond of the maleimide ring. The modeling would provide optimized geometries and relative energies for key intermediates, such as the radical anion, a dianion, and various protonated species. This information is crucial for understanding product selectivity and reaction kinetics under different electrochemical conditions.

Table 2: Calculated Thermodynamic Parameters for a Hypothesized Electrochemical Reduction Pathway of this compound Note: This data is hypothetical and serves to illustrate the type of results obtained from computational electrochemical modeling, as specific studies on this compound were not found.

Reaction Step Intermediate Gibbs Free Energy Change (ΔG, kcal/mol) Description
1 [NCM]⁻ (Radical Anion) -23.5 First one-electron reduction
2 [NCM-H] (Protonated Radical) -15.2 Protonation of the radical anion
3 [NCM-H]⁻ (Anion) -20.8 Second one-electron reduction
4 [NCM-H₂] (Final Product) -31.1 Second protonation

NCM refers to this compound.

These computational investigations provide a foundational understanding of the electronic structure and reactivity of this compound systems, guiding experimental efforts in the rational design of new materials and the prediction of their behavior in various applications.

Advanced Applications of N Carbamoylmaleimide in Materials Science and Analytical Chemistry

Role in Nanomaterial Functionalization and Sensing

The ability to modify the surface of nanomaterials is crucial for tailoring their properties for specific applications. nih.gov N-Carbamoylmaleimide serves as an effective agent for this purpose, enabling the development of highly sensitive and stable nanosensors. Nanomaterials, which are materials with at least one dimension in the nanoscale (1-100 nanometers), exhibit unique properties that make them ideal for sensing applications. frontiersin.orgdntb.gov.ua The functionalization of these materials can enhance their selectivity and sensitivity. mdpi.com

This compound-Treated Carbon Dots for Enhanced Performance

Carbon dots (CDs) are a class of zero-dimensional carbon nanomaterials that have emerged as promising candidates for various applications due to their excellent optical properties, biocompatibility, and low cost. frontiersin.orgekb.eg When treated with this compound, the resulting N-MAL-CDs exhibit significantly enhanced performance, particularly in electrochemical sensing. researcher.lifersc.orgrsc.org This enhancement is attributed to the ability of this compound to stabilize electrochemical intermediates, a critical factor in improving the sensitivity of detection methods. researcher.lifersc.orgrsc.org

The functionalization of carbon dots with this compound has been shown to improve their quantum yield and photothermal efficiency. frontiersin.org The surface modification of carbon dots can be confirmed through various characterization techniques, including X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), scanning electron microscopy (SEM), and energy-dispersive X-ray spectroscopy (EDS) elemental mapping. rsc.orgrsc.org

Stabilization of Electrochemical Intermediates in Nanomaterials

A key challenge in electrochemical sensing is the instability of intermediates formed during the detection process, which can lead to signal loss and reduced sensitivity. researcher.lifenih.gov this compound addresses this issue by reacting with and stabilizing these intermediates through a process known as Michael addition. researcher.lifersc.orgrsc.org

In the context of acetylcholinesterase (AChE)-based biosensors for organophosphate pesticide detection, the electrochemical intermediate thiocholine (B1204863) (TCh) is prone to signal loss. researcher.lifenih.gov this compound-functionalized carbon dots (N-MAL-CDs) can effectively trap and enrich TCh, preventing its degradation and leading to a significant enhancement of the electrochemical signal. researcher.lifersc.orgrsc.org This stabilization allows for the ultrasensitive detection of pesticides at extremely low concentrations. researcher.lifersc.orgrsc.org

Development of Advanced Electrochemical Sensing Platforms

The integration of this compound into electrochemical sensing platforms has paved the way for the development of highly sensitive and selective sensors for various analytes. mdpi.comrsc.orgfrontiersin.org These platforms often utilize nanomaterials as electrode modifiers to enhance their analytical performance. mdpi.comnih.gov

Ultrasensitive Detection of Organophosphate Pesticides

Organophosphate pesticides (OPs) are highly toxic compounds that pose a significant threat to public health and the environment. researcher.lifenih.gov The development of methods for their rapid and sensitive detection is therefore of great importance. rsc.org this compound-based electrochemical sensors have demonstrated remarkable success in this area. researcher.lifersc.orgrsc.org

By utilizing N-MAL-CDs as a nanostabilizer, researchers have developed an ultrasensitive detection method for a range of OPs, including parathion-methyl, paraoxon, dimethoate, and O,O-dimethyl-O-2,2-dichlorovinyl-phosphate. researcher.lifersc.orgrsc.orgnih.gov The sensing platform achieves its high sensitivity by stabilizing the thiocholine intermediate, allowing for the detection of the initial electrochemical signals without loss. researcher.lifersc.orgrsc.org

Performance of N-MAL-CDs Based Sensor for Organophosphate Pesticide Detection
PesticideLinear Range (M)Limit of Detection (M)
Parathion-methyl3.8 × 10⁻¹⁵ – 3.8 × 10⁻¹⁰1.4 × 10⁻¹⁵
Paraoxon1.8 × 10⁻¹⁴ – 3.6 × 10⁻¹⁰4.8 × 10⁻¹⁵

Improvement of Biosensor Performance (e.g., AChE-Based Biosensors)

Acetylcholinesterase (AChE)-based biosensors are widely used for the detection of neurotoxic compounds like organophosphates and carbamates. mdpi.comnih.govnih.gov The performance of these biosensors can be significantly improved by incorporating this compound-functionalized nanomaterials. researcher.lifersc.orgrsc.org

In addition to stabilizing the electrochemical signal, N-MAL-CDs also serve as excellent nanocarriers for the immobilization of the AChE enzyme. rsc.org This not only increases the amount of enzyme loaded onto the sensor but also provides a favorable microenvironment that helps maintain the enzyme's high biological activity. rsc.org The covalent coupling of AChE to the functional groups on the this compound-modified surface is a key factor in this enhancement. mdpi.com

Integration into Polymer Systems and Composites

The versatility of this compound extends to its integration into polymer systems and composites, where it can impart new functionalities and enhance material properties. mdpi.commdpi.com Polymer composites, which consist of a polymer matrix reinforced with fillers, are of great interest for a wide range of applications. researchgate.net

Modification of Polymeric Materials for Specific Functionalities

The functionalization of polymers with reactive moieties is a fundamental strategy in materials science to impart desired properties and create high-performance materials. kuraray.comresearchgate.net this compound serves as a valuable agent for such modifications, primarily through grafting reactions onto polymer backbones. This process introduces the reactive maleimide (B117702) group, which can then be used for further chemical transformations or to directly influence the material's properties.

A significant application of this strategy is the modification of polyolefins, such as polyethylene (B3416737) (PE). Theoretical studies have investigated the grafting of this compound (CMM) onto polyethylene models using UV radiation. mdpi.com These studies indicate that the maleimide group can be successfully attached to the polymer chain. The process involves the creation of radicals on the polyethylene backbone, which then react with the maleimide double bond. This grafting alters the electronic properties of the polymer and can introduce functionalities that enhance performance, for instance, in high-voltage cable insulation by creating charge traps. mdpi.com

Experimental research has focused on the melt grafting of N-carbamyl maleamic acid (NCMA), the precursor to this compound, onto linear low-density polyethylene (LLDPE). conicet.gov.ar In this process, an initiator like 2,5-dimethyl-2,5-di(tert-butylperoxy) hexane (B92381) (DBPH) is used to facilitate the reaction in a molten state. The successful grafting of the maleamic acid, which can be subsequently converted to the maleimide, was confirmed using Fourier Transform Infrared (FTIR) spectroscopy. conicet.gov.ar This modification was found to induce crosslinking, significantly altering the rheological properties of the polymer. conicet.gov.ar

Beyond bulk polymers, this compound is used to functionalize nanomaterials to create specialized analytical tools. For example, this compound-treated carbon dots have been developed for the ultrasensitive detection of organophosphate pesticides. core.ac.ukrsc.org In this application, the maleimide group on the carbon dot surface reacts with thiocholine via a Michael addition reaction, stabilizing the electrochemical intermediate and enhancing the detection signal. core.ac.uk This demonstrates how modifying a material with this compound can impart a specific chemical reactivity crucial for advanced analytical applications.

Contributions to Cross-Linking and Polymer Network Formation

Cross-linking is a critical process in polymer chemistry that transforms linear or branched polymer chains into a three-dimensional network, dramatically enhancing mechanical strength, thermal stability, and chemical resistance. sigmaaldrich.comspecialchem.com The maleimide group, which is the core functional component of this compound, is highly effective in forming these cross-links due to its reactivity, particularly in Michael addition and radical polymerization reactions. researchgate.net

While this compound itself is not typically used as a standalone cross-linker between two separate polymer chains, its primary contribution is through its introduction onto a polymer backbone via grafting. Once grafted onto a polymer like polyethylene, the pendant maleimide group becomes a reactive site for subsequent cross-linking reactions. mdpi.comconicet.gov.ar The modification of linear low-density polyethylene (LLDPE) with N-carbamyl maleamic acid (the precursor to this compound) demonstrates this phenomenon. Rheological studies of the modified LLDPE showed a significant increase in dynamic viscosity and elastic modulus, which is indicative of the formation of a cross-linked polymer network. conicet.gov.ar

The mechanism for cross-linking can vary. For instance, the double bond within the grafted maleimide ring is susceptible to free-radical polymerization. Exposure to initiators or radiation (like UV light) can cause these groups on adjacent polymer chains to react with each other, forming covalent bonds that create the network structure. mdpi.comichtj.waw.pl Theoretical studies have shown that bismaleimides, which contain two maleimide groups, are particularly effective cross-linking agents for polyethylene. mdpi.com By grafting this compound, a mono-maleimide, onto polymer chains, the foundation is laid for similar network-forming reactions.

Another key cross-linking pathway is the Michael addition reaction. The maleimide double bond is an excellent Michael acceptor and readily reacts with nucleophiles such as primary amines (-NH2) or thiols (-SH). If a polymer is functionalized with this compound, it can be effectively cross-linked by introducing a separate polymer or a small molecule that possesses two or more amine or thiol groups. This reaction proceeds under mild conditions and results in a stable, covalently cross-linked network. mdpi.com This versatility makes this compound a valuable precursor for creating robust polymer networks tailored for specific applications.

Property Observation in NCMA-grafted LLDPE Implication Reference
Dynamic ViscosityIncreased with higher concentrations of NCMA and initiator.Formation of larger molecules and restricted chain mobility. conicet.gov.ar
Elastic ModulusIncreased with higher concentrations of NCMA and initiator.Enhanced stiffness and evidence of network formation. conicet.gov.ar
Melting TemperatureSlightly lower than unmodified LLDPE.Minor disruption of crystalline structure by grafting/cross-linking. conicet.gov.ar
Fusion EnthalpyNot noticeably altered.The overall crystallinity of the bulk material is maintained. conicet.gov.ar

Application in High-Performance Concrete Water-Reducers

High-performance concrete relies on chemical admixtures known as superplasticizers or high-range water reducers (HRWRs) to enhance its workability and strength. optimyzeme.comprecast.org Polycarboxylate ethers (PCEs) are the most advanced class of these admixtures, operating through a mechanism of electrostatic repulsion and steric hindrance to disperse cement particles effectively. mdpi.comigminresearch.com this compound is a key building block in the synthesis of specialized PCEs.

The functionality of a PCE is derived from its comb-like molecular structure: a polymer backbone with pendant anionic groups (like carboxylates) that adsorb onto cement particles, and long, grafted side chains (typically polyethylene glycol, PEG) that create a steric barrier to prevent particle agglomeration. mdpi.comresearchgate.net This dual-action mechanism releases trapped water, significantly improving the fluidity of the concrete mix at a lower water-to-cement ratio, which in turn leads to higher compressive strength and durability. precast.orgigminresearch.com

A specific monomer used in the creation of these advanced PCEs can be synthesized from this compound. The process involves reacting this compound with a methoxy (B1213986) polyethylene glycol (mPEG) derivative. This creates a macromonomer, such as N-polyethylene glycol monomethyl ether-N'-carbamoyl maleimide , which contains the polymerizable maleimide ring and the necessary PEG side chain. atlantis-press.comresearchgate.net

This functionalized maleimide monomer is then copolymerized with other monomers, such as acrylic acid or sulfonic acid derivatives, to form the final PCE polymer. researchgate.net The resulting copolymer possesses the requisite architecture for a high-performance water reducer:

Anionic Backbone: The carboxyl groups from monomers like acrylic acid provide the negative charges needed for adsorption onto the positively charged surfaces of cement particles. mdpi.commdpi.com

Steric Hindrance Side Chains: The long mPEG chains, introduced via the this compound derivative, extend into the aqueous phase, physically preventing the cement grains from flocculating. igminresearch.comcolab.ws

The use of this compound-derived monomers allows for precise control over the molecular architecture of the PCE, enabling the design of superplasticizers with optimized performance characteristics, such as high water-reducing efficiency and excellent slump retention. mdpi.comresearchgate.net

PCE Structural Component Function in Concrete Contribution from this compound Derivative Reference
Anionic Main ChainAdsorption onto cement particles via electrostatic interaction.The maleimide ring allows copolymerization with anionic monomers (e.g., acrylic acid). mdpi.comresearchgate.net
Grafted PEG Side ChainsCreates steric hindrance, preventing particle agglomeration and dispersing cement.Provides the essential polyethylene glycol (PEG) side chain to the monomer. igminresearch.comatlantis-press.com
Overall Comb-like StructureEnables efficient dispersion of cement particles, increasing fluidity.Acts as a key macromonomer to build the required comb-like architecture. researchgate.net

Future Research Directions and Perspectives for N Carbamoylmaleimide

Emerging Synthetic Methodologies for N-Carbamoylmaleimide and its Derivatives

The development of novel synthetic methods for this compound and its derivatives is crucial for enhancing efficiency, sustainability, and access to a wider range of functional molecules. While traditional synthesis involves the reaction of maleic anhydride (B1165640) with urea (B33335), emerging strategies are focusing on milder conditions, higher yields, and the incorporation of diverse functional groups. georganics.skgeorganics.sk

Future research is likely to focus on:

Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis, including improved safety, scalability, and precise control over reaction parameters. The use of flow photochemistry, in particular, could enable the generation of reactive intermediates from this compound precursors, leading to the discovery of new reactions and molecular scaffolds. cassyni.com

Catalytic Routes: The development of novel catalysts is a key area of interest. This includes transition metal catalysts and organocatalysts to facilitate the synthesis of complex this compound derivatives with high selectivity. researchgate.net For instance, new catalytic systems could enable direct C-H functionalization on the maleimide (B117702) ring or the urea moiety, bypassing the need for pre-functionalized starting materials.

Biocatalysis: The use of enzymes as catalysts offers a green and highly selective alternative for synthesizing and modifying this compound derivatives. This approach could be particularly useful for creating chiral derivatives with specific biological activities.

Mechanochemistry: Solid-state synthesis using techniques like ball milling can reduce or eliminate the need for solvents, leading to more environmentally friendly processes. Exploring mechanochemical routes for the synthesis of this compound and its co-crystals could yield novel materials and reaction pathways.

Synthetic StrategyPotential AdvantagesRelevant Research Area
Flow ChemistryEnhanced safety, scalability, process controlGeneration of reactive intermediates, discovery of new reactions cassyni.com
Novel CatalysisHigh selectivity, access to complex derivativesDirect C-H functionalization, asymmetric synthesis researchgate.net
BiocatalysisGreen chemistry, high stereoselectivitySynthesis of chiral derivatives
MechanochemistryReduced solvent use, novel solid-state productsEnvironmentally friendly synthesis, co-crystal formation

Exploration of Novel Reactivity Patterns and Catalysis

Understanding and harnessing the reactivity of this compound is fundamental to its application. The maleimide core is a versatile building block, known for its susceptibility to Michael additions and Diels-Alder reactions. georganics.sk Future research will delve deeper into its reactivity and explore its potential in catalysis.

Key areas for future exploration include:

Unconventional Reactivity: Moving beyond well-known reactions, researchers are investigating the less explored reactivity of the carbamoyl (B1232498) group and its interplay with the maleimide ring. This could involve selective transformations under specific catalytic conditions to generate novel heterocyclic systems.

Asymmetric Catalysis: Developing catalytic methods to control the stereochemistry of reactions involving this compound is a major goal. This is critical for applications in pharmaceuticals and bioactive materials where specific stereoisomers are required.

This compound as a Ligand: The compound's structure, featuring multiple potential coordination sites (carbonyl oxygens, nitrogen atoms), makes it a candidate for use as a ligand in organometallic chemistry. Exploring its coordination chemistry could lead to new catalysts with unique reactivity.

Catalyst Development: this compound itself, or its derivatives, could serve as a platform for developing new catalysts. For example, it is mentioned in the context of catalysis with hyperbranched polysiloxanes. google.com Functionalizing the molecule with catalytically active moieties could create specialized catalysts for specific organic transformations.

Innovative Applications in Advanced Functional Materials

The unique chemical structure of this compound makes it an attractive building block for a new generation of advanced functional materials. nih.govwiley.com Its ability to participate in polymerization and surface functionalization opens up a wide range of possibilities. scispace.comchimia.ch

Promising future applications include:

Smart Polymers and Self-Healing Materials: The maleimide group is well-suited for creating reversible covalent bonds, a key principle in the design of self-healing polymers. This compound has been investigated in thermally reversible self-repairing materials. google.com Future work will focus on creating polymers that can respond to various stimuli (e.g., light, pH, temperature) for applications in soft robotics, adaptive coatings, and drug delivery.

Advanced Sensors and Biosensors: this compound has been used to functionalize carbon dots for the highly sensitive detection of pesticides. scispace.comtheses.czdokumen.pubfrontiersin.org This area is ripe for expansion, with opportunities to develop sensors for a variety of analytes, including environmental pollutants, and biomarkers for disease diagnosis. The development of ionomeric nanofibers could also provide a versatile platform for new sensor designs. mdpi.com

Polymer and Materials Chemistry: As a derivative of maleimide, this compound can be used in polymer chemistry. wikipedia.org For example, N-substituted carbazole (B46965) derivatives, which share the nitrogen-containing heterocyclic feature, are used to create polymers with improved thermal stability and electronic properties for applications like memory devices and anticorrosion coatings. mdpi.com Similar strategies could be applied to this compound-based polymers.

Nanomaterial Functionalization: The reactivity of the maleimide group makes it ideal for grafting onto the surfaces of nanoparticles, quantum dots, and carbon nanotubes. This functionalization can improve the dispersibility of nanomaterials and impart new properties, leading to advanced composites, catalysts, and biomedical imaging agents.

Application AreaKey Feature of this compoundPotential Products
Smart PolymersReversible reactivity of maleimideSelf-healing materials, responsive coatings google.com
SensorsSurface functionalization capabilityUltrasensitive pesticide detectors, diagnostic biosensors scispace.comdokumen.pubfrontiersin.org
Polymer ChemistryPolymerizable double bondHigh-performance polymers, electronic materials wikipedia.orgmdpi.com
NanomaterialsCovalent surface modificationAdvanced composites, biomedical imaging agents

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry provides powerful tools to predict the behavior of molecules and materials, accelerating the design and discovery process. techscience.com For this compound, computational modeling is set to play a pivotal role in predicting its properties and guiding experimental work.

Future research will leverage computational methods such as:

Density Functional Theory (DFT): DFT studies are essential for understanding the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. physchemres.org These calculations can elucidate reaction mechanisms, predict the outcomes of unknown reactions, and help in the design of new catalysts. nih.govnih.govresearchgate.net For instance, DFT can be used to model the reaction pathway for the thermal decomposition of this compound or its interaction with catalytic surfaces. sciopen.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound-based systems, such as polymers and self-assembled monolayers. This can provide insights into the mechanical properties of materials, the process of self-healing, and the interactions of these materials with biological systems.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to correlate the chemical structure of this compound derivatives with their properties and activities, such as their performance in sensors or their biological effects. numberanalytics.com This predictive capability can guide the synthesis of new compounds with optimized properties, reducing the need for extensive trial-and-error experimentation.

Multi-Scale Modeling: Combining different computational techniques allows for the study of materials across multiple length and time scales, from the electronic structure of a single molecule to the bulk properties of a material. mdpi.comtechscience.com This integrated approach is crucial for designing complex functional materials, such as multi-directional functionally graded nanostructures, where properties vary at different scales. techscience.com

Q & A

Q. What are the established synthetic routes for N-Carbamoylmaleimide, and how can its purity be validated?

this compound (CAS 3345-50-4) is typically synthesized via the reaction of maleic anhydride derivatives with carbamoylating agents. A common method involves coupling maleic anhydride with urea or substituted urea under acidic or thermal conditions, followed by cyclization to form the maleimide ring. Post-synthesis, rigorous purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography is recommended. Characterization :

  • 1H/13C NMR : Confirm the absence of unreacted precursors and validate the maleimide ring structure (e.g., characteristic carbonyl peaks at ~170 ppm in 13C NMR) .
  • IR Spectroscopy : Detect amide C=O stretching vibrations (~1650–1700 cm⁻¹) and maleimide C=O (~1770 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (C₅H₄N₂O₃, MW 140.10 g/mol) .

Q. How should researchers handle and store this compound to ensure stability?

this compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (argon/nitrogen) at –20°C in airtight, light-resistant containers. Pre-dry solvents (e.g., THF, DMF) before use in reactions. Monitor degradation via TLC or HPLC, as maleimide rings can hydrolyze to maleamic acids under aqueous conditions .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for this compound in bioconjugation studies?

this compound’s reactivity with thiols (e.g., cysteine residues in proteins) can be modeled using density functional theory (DFT) to predict optimal pH, temperature, and solvent effects. Methodology :

  • Use software like Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and transition states for thiol-Michael addition.
  • Simulate solvent effects (e.g., PBS buffer vs. organic solvents) using continuum solvation models (SMD) .
  • Validate predictions experimentally via kinetic assays (e.g., UV-Vis monitoring of thiol consumption) .

Q. What strategies resolve contradictions in reported reactivity data for this compound?

Discrepancies in reaction yields or kinetics may arise from impurities, solvent traces, or side reactions (e.g., hydrolysis). Troubleshooting :

  • Control Experiments : Compare reactivity in anhydrous vs. humid conditions to assess hydrolysis impact .
  • Advanced Characterization : Use LC-MS to identify byproducts (e.g., maleamic acid derivatives) .
  • Statistical Design : Apply factorial experiments to isolate variables (e.g., pH, temperature) using tools like JMP or R .

Q. How can this compound be utilized in polymer crosslinking, and what analytical methods quantify efficiency?

this compound’s dienophilic properties enable crosslinking via Diels-Alder reactions with furan-containing polymers. Protocol :

  • Synthesize furan-functionalized polymers (e.g., via RAFT polymerization).
  • React with this compound at 60–80°C in DMSO.
  • Analysis :
    • Rheometry : Measure gelation time and storage modulus (G’).
    • DSC/TGA : Monitor thermal reversibility and degradation .

Data Management & Reproducibility

Q. What are best practices for documenting this compound experiments to ensure reproducibility?

  • Electronic Lab Notebooks (ELNs) : Use platforms like Chemotion to record reaction parameters, raw spectra, and purification logs .
  • Metadata Standards : Include CAS numbers, solvent batch details, and instrument calibration data .
  • FAIR Principles : Deposit datasets in repositories like RADAR4Chem with DOI assignments .

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Reactant of Route 1
N-Carbamoylmaleimide
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.